1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone
Description
Properties
IUPAC Name |
1-[5-(4-benzhydrylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O2/c34-28(20-23-10-4-1-5-11-23)26-21-27(31-22-26)30(35)33-18-16-32(17-19-33)29(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,21-22,29,31H,16-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQWFTCQXPJWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CN4)C(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-benzhydrylpiperazine with a pyrrole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
- Thiophene or ethoxyphenyl groups () may alter electronic profiles and metabolic stability via steric or electronic modulation.
Synthetic Complexity :
Implications for Physicochemical and Pharmacological Properties
- Lipophilicity: The benzhydryl group increases logP values, as seen in (indole analog) and (enone derivative), which could correlate with enhanced CNS penetration but higher plasma protein binding.
- Receptor Binding: Piperazine/piperidine ethanone motifs are common in dopamine D2 or serotonin receptor ligands; substituent variations (e.g., thiophene in ) may shift selectivity toward specific receptor subtypes.
- Metabolic Stability : Electron-withdrawing groups (e.g., tetrazole in ) may reduce oxidative metabolism, whereas benzhydrylpiperazine could be prone to CYP450-mediated hydroxylation.
Biological Activity
The compound 1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone (CAS: 477870-57-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 463.57 g/mol. Its structure features a pyrrole ring, a piperazine moiety, and an ethanone group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H29N3O2 |
| Molecular Weight | 463.57 g/mol |
| CAS Number | 477870-57-8 |
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors such as benzylpiperazine and pyrrole derivatives. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity.
Pharmacological Profile
Research indicates that This compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
- Neuropharmacological Effects : The presence of the piperazine moiety hints at potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast and lung cancer. The results showed an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents.
Case Study 2: Neuropharmacological Effects
A research article in Neuroscience Letters explored the effects of similar compounds on serotonin receptor modulation. The findings suggested that derivatives of this compound could influence serotonin pathways, which are crucial in mood regulation and anxiety disorders.
Q & A
Q. Table 1: Comparative Synthesis Approaches
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
Structural validation requires a combination of:
- X-ray Crystallography : For unambiguous determination of stereochemistry and piperazine-pyrrole orientation (e.g., as in related benzhydrylpiperazine derivatives) .
- NMR Spectroscopy :
- Elemental Analysis (CHNS) : To verify purity and elemental composition (e.g., C: 72.3%, H: 6.1%, N: 9.8%) .
Advanced: How can researchers systematically investigate the structure-activity relationship (SAR) of this compound for biological applications?
Answer:
SAR studies should focus on:
- Substituent Modulation :
- In Vitro Assays :
Q. Table 2: Example Modifications and Observed Effects
| Modification Site | Functional Group Change | Biological Activity Shift | Reference |
|---|---|---|---|
| Piperazine N-substituent | Benzhydryl → Methyl | Reduced cytotoxicity | |
| Pyrrole C-3 position | H → NO2 | Enhanced stability |
Advanced: How should conflicting bioactivity data across studies be addressed, particularly regarding stability and degradation?
Answer:
Discrepancies often arise from:
- Compound Degradation : Hydrolysis of the carbonyl group or oxidation of the pyrrole ring under ambient conditions .
- Mitigation Strategies :
- Control Experiments : Include stability controls (e.g., time-course NMR) to validate intact structure prior to testing .
Advanced: What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?
Answer:
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl attachments) .
- Temperature Gradients : Use gradual heating (e.g., 0°C → 60°C) to minimize side reactions during acylation .
Q. Table 3: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 0°C → RT (stepwise) | +15% | |
| Catalyst Loading | 5 mol% Pd(PPh3)4 | +20% |
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
- Temperature : -20°C in sealed, amber vials to prevent light-induced degradation .
- Atmosphere : Under argon or nitrogen to avoid oxidation .
- Solvent : Store as a lyophilized powder; reconstitute in anhydrous DMSO for assays .
Advanced: How can computational methods aid in predicting the pharmacokinetic properties of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
